
Orphenadrine citrate
Vue d'ensemble
Description
Le citrate d'orphénadrine est un relaxant musculaire squelettique à action centrale. Il est couramment utilisé pour soulager la gêne associée aux affections musculo-squelettiques aiguës et douloureuses. Le composé est souvent administré en association avec d'autres médicaments tels que l'aspirine et la caféine pour améliorer ses effets thérapeutiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le citrate d'orphénadrine est synthétisé par une série de réactions chimiques impliquant la condensation du chlorure de 2-méthylbenzhydryle avec le diméthylaminoéthanol, suivie de la formation du sel citrate. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le toluène et de catalyseurs pour faciliter la réaction .
Méthodes de production industrielle : Dans les milieux industriels, la production de citrate d'orphénadrine implique une synthèse à grande échelle utilisant des voies réactionnelles similaires. Le procédé est optimisé pour le rendement et la pureté, avec des mesures strictes de contrôle de la qualité pour garantir la cohérence du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le citrate d'orphénadrine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le citrate d'orphénadrine en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués .
4. Applications de la recherche scientifique
Le citrate d'orphénadrine a une large gamme d'applications de recherche scientifique :
5. Mécanisme d'action
Le citrate d'orphénadrine exerce ses effets en bloquant les récepteurs cholinergiques, interférant ainsi avec la transmission des impulsions nerveuses de la moelle épinière aux muscles. Cette action contribue à soulager les spasmes musculaires et la douleur. Le composé possède également des propriétés anticholinergiques, qui contribuent à ses effets thérapeutiques .
Composés similaires :
Cyclobenzaprine : Un autre relaxant musculaire utilisé pour traiter les spasmes musculaires.
Tizanidine : Un relaxant musculaire qui agit en inhibant les motoneurones.
Unicité du citrate d'orphénadrine : Le citrate d'orphénadrine est unique en raison de sa combinaison de propriétés relaxantes musculaires et anticholinergiques. Cette double action le rend particulièrement efficace pour traiter la douleur et l'inconfort musculo-squelettiques .
Applications De Recherche Scientifique
Orphenadrine citrate has a wide range of scientific research applications:
Mécanisme D'action
Orphenadrine citrate exerts its effects by blocking cholinergic receptors, thereby interfering with the transmission of nerve impulses from the spinal cord to the muscles. This action helps to alleviate muscle spasms and pain. The compound also possesses anticholinergic properties, which contribute to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Cyclobenzaprine: Another muscle relaxant used to treat muscle spasms.
Tizanidine: A muscle relaxant that works by inhibiting motor neurons.
Uniqueness of Orphenadrine Citrate: this compound is unique due to its combination of muscle relaxant and anticholinergic properties. This dual action makes it particularly effective in treating musculoskeletal pain and discomfort .
Activité Biologique
Orphenadrine citrate is a medication primarily used as a muscle relaxant and analgesic. It is a derivative of diphenhydramine, exhibiting both anticholinergic and analgesic properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, clinical efficacy, and safety profile based on diverse research studies.
This compound acts through multiple mechanisms:
- Anticholinergic Activity : It blocks muscarinic acetylcholine receptors, which helps reduce muscle spasms and discomfort associated with musculoskeletal conditions .
- NMDA Receptor Antagonism : Orphenadrine inhibits N-methyl-D-aspartate (NMDA) receptors, which may contribute to its analgesic effects by modulating pain pathways in the central nervous system .
- Histamine H1 Receptor Antagonism : The drug also exhibits antihistaminic properties, which can contribute to sedation and muscle relaxation .
Muscle Cramps in Cirrhotic Patients
A pilot study assessed the efficacy of orphenadrine in treating muscle cramps among cirrhotic patients. The study involved 30 patients randomized to receive either 100 mg of orphenadrine or 500 mg of calcium carbonate twice daily for one month. Key findings included:
- Reduction in Muscle Cramps : The orphenadrine group experienced a significant reduction in the frequency of cramps from a mean of 12.53 ± 6.01 to 3 per week after treatment () compared to the calcium group, which reduced from 11.07 ± 5.58 to 8.33 ± 4.67 ().
- Pain Intensity : Pain scores decreased significantly in the orphenadrine group from 8 ± 1.46 to 4/10 (), indicating better efficacy than calcium carbonate .
Combination Therapy for Low Back Pain
Several studies have evaluated the effectiveness of orphenadrine when combined with paracetamol for managing acute low back pain:
- Real-World Effectiveness : A systematic review indicated that orphenadrine (35 mg) combined with paracetamol (450 mg) significantly alleviated pain, with participants reporting a median visual analog scale (VAS) score of zero by day five of treatment .
- Synergistic Effects : Another study reported that the combination of orphenadrine (50 mg) and paracetamol (650 mg) resulted in faster onset and longer duration of pain relief compared to paracetamol alone, highlighting a dose-response relationship that enhances therapeutic outcomes .
Safety Profile
Orphenadrine is generally well-tolerated; however, some side effects have been reported:
- Common Side Effects : Dry mouth (26.67%), drowsiness (6.67%), and nausea were observed in clinical studies, but most patients experienced no significant adverse effects .
- Serious Adverse Events : No serious adverse events were documented during trials, indicating a favorable safety profile for short-term use in appropriate populations .
Data Summary
The following table summarizes key findings from various studies on this compound:
Study Focus | Dosage | Key Findings |
---|---|---|
Muscle Cramps in Cirrhosis | Orphenadrine 100 mg | Significant reduction in cramps and pain intensity () |
Low Back Pain (Combination) | Orphenadrine 50 mg + Paracetamol 650 mg | Faster pain relief onset; median VAS score of zero by day five |
Low Back Pain (Single Therapy) | Orphenadrine 35 mg + Paracetamol 450 mg | Significant reduction in pain intensity; improved disability scores |
Propriétés
IUPAC Name |
N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMNTDFSPSQXJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83-98-7 (Parent) | |
Record name | Orphenadrine citrate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044678 | |
Record name | Orphenadrine dihydrogen citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>69.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532864 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4682-36-4, 4724-58-7 | |
Record name | Orphenadrine citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4682-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanamine, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4724-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orphenadrine citrate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orphenadrine citrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Orphenadrine dihydrogen citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORPHENADRINE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0A40N8I4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.